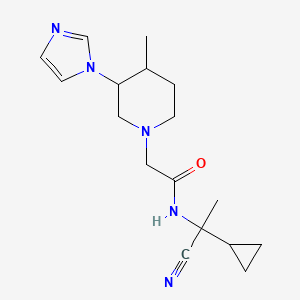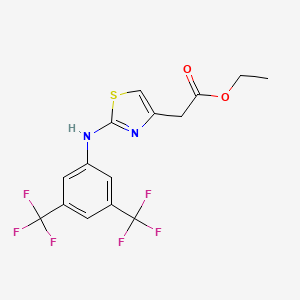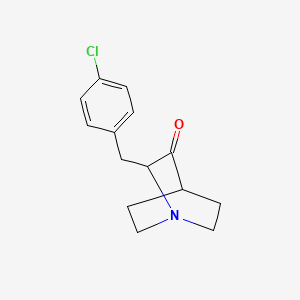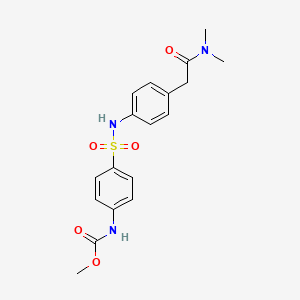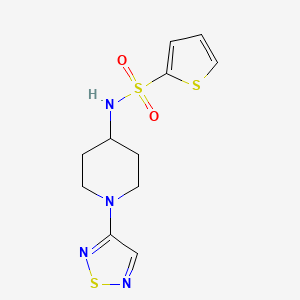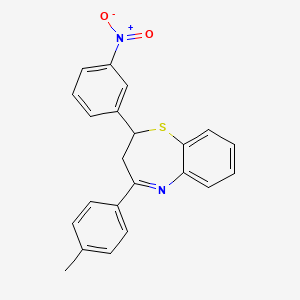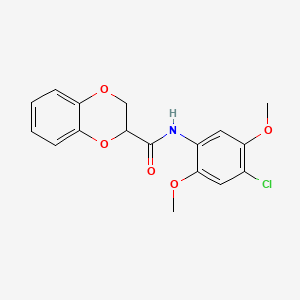
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as DOC, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist who has contributed significantly to the development of psychedelic drugs. DOC is a potent hallucinogenic substance that has gained attention in the scientific community due to its unique chemical structure and pharmacological properties.
科学的研究の応用
Synthesis and Polymer Applications
One area of research involves the synthesis and properties of polymers based on specific organic compounds. For example, the study by Hsiao et al. (2000) focuses on the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, highlighting the potential for creating materials with high thermal stability and solubility in polar solvents (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Pharmaceutical and Biological Research
Another significant area is the development of new pharmaceutical compounds. For instance, Nimbalkar et al. (2018) synthesized novel derivatives of benzamide with promising in vitro anti-tubercular activity, demonstrating the potential of specific organic compounds in addressing infectious diseases (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Molecular Interaction Studies
Research on molecular interactions is also prevalent. Shim et al. (2002) investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, illustrating the complex interplay between specific molecules and biological receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
作用機序
Target of Action
The compound, N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, is a substituted alpha-methylated phenethylamine, a class of compounds commonly known as amphetamines . It acts as a selective 5-HT2A, and 5-HT2C receptor partial agonist . The 5-HT2A receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor (GPCR). This receptor is involved in various functions, including smooth muscle contraction, platelet aggregation, and neurotransmission in the central nervous system .
Mode of Action
The compound’s interaction with its targets results in psychedelic effects that are mediated via its actions on the 5-HT2A receptor . The compound binds to the 5-HT2A receptor, leading to a series of intracellular events, including the release of calcium from intracellular stores and activation of the MAPK/ERK pathway, which ultimately leads to changes in gene expression .
Biochemical Pathways
The compound affects the serotonin pathway, specifically the 5-HT2A and 5-HT2C receptors . The activation of these receptors leads to the release of various neurotransmitters and neuromodulators in the brain, including dopamine and glutamate . These neurotransmitters play a crucial role in mood regulation, cognition, and perception.
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine
Result of Action
The compound’s action results in psychedelic effects, including open and closed eye visuals, increased awareness of sound and movement, and euphoria . It influences cognitive and perception processes of the brain . The compound’s effects show exhilarating clarity, and some overwhelming, humbling, and “composting”/interweaving effects .
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c1-21-14-8-11(15(22-2)7-10(14)18)19-17(20)16-9-23-12-5-3-4-6-13(12)24-16/h3-8,16H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STENGGCBFQYSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2COC3=CC=CC=C3O2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2463115.png)
![(2,5-Dimethylfuran-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2463116.png)
![N-(1-cyanocyclopentyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2463117.png)

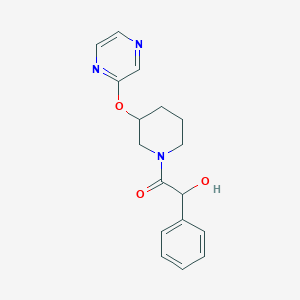
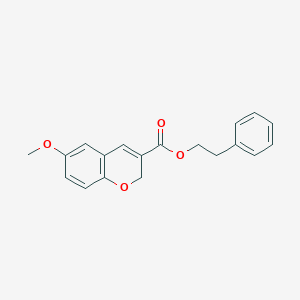
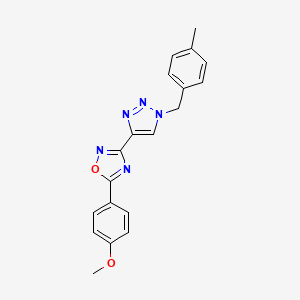
![1-(2-methoxy-5-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2463130.png)
